2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with significant applications in various fields of research and industry. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2,3-difluoro-4-(hexyloxy)phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and other critical parameters .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the boron atom is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like toluene or ethanol are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical compounds.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a boron-containing reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-(n-hexyloxy)phenylboronic acid
- 2,3-Difluoro-4-ethoxyphenylboronic acid
- 2,3-Difluoro-4-(heptyloxy)phenylboronic acid
Uniqueness
2-(2,3-Difluoro-4-(hexyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, which provide enhanced stability and reactivity in coupling reactions compared to other similar compounds. Its hexyloxy group imparts additional solubility and compatibility with various organic solvents, making it a versatile reagent in synthetic chemistry .
Properties
Molecular Formula |
C18H27BF2O3 |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
2-(2,3-difluoro-4-hexoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BF2O3/c1-6-7-8-9-12-22-14-11-10-13(15(20)16(14)21)19-23-17(2,3)18(4,5)24-19/h10-11H,6-9,12H2,1-5H3 |
InChI Key |
MTYYCDMRJFBXPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCCCCCC)F)F |
Origin of Product |
United States |
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